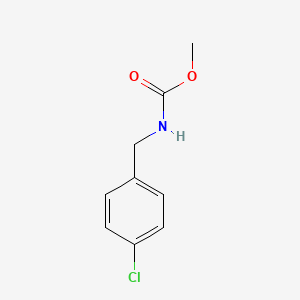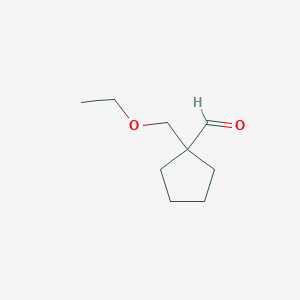
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C(_9)H(_16)O(_2) It features a cyclopentane ring substituted with an ethoxymethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with ethyl bromide in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using supported metal catalysts can also be employed to streamline the synthesis and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(Ethoxymethyl)cyclopentane-1-carboxylic acid
Reduction: 1-(Ethoxymethyl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.
Mechanism of Action
The mechanism by which 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the formation of an intermediate hydrate. In reduction reactions, the aldehyde is reduced to an alcohol via the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds such as:
Cyclopentane-1-carbaldehyde: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.
1-(Methoxymethyl)cyclopentane-1-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, which can influence its reactivity and applications.
Cyclopentane-1-carboxylic acid: The oxidized form of this compound, used in different contexts due to its carboxylic acid functionality.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(ethoxymethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-11-8-9(7-10)5-3-4-6-9/h7H,2-6,8H2,1H3 |
InChI Key |
MBXPCHHVBBCDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)
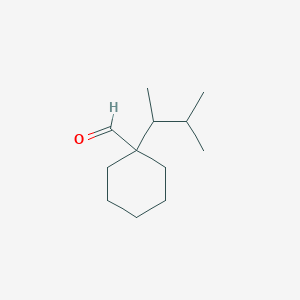
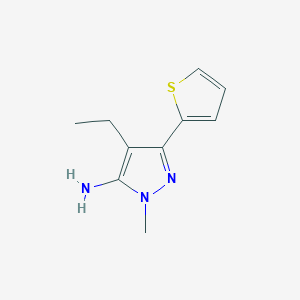
![1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13084147.png)
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)
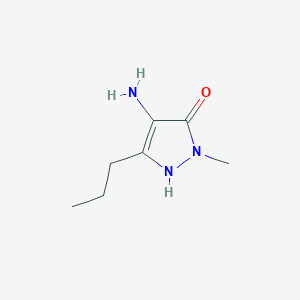

![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
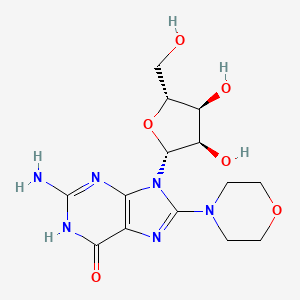
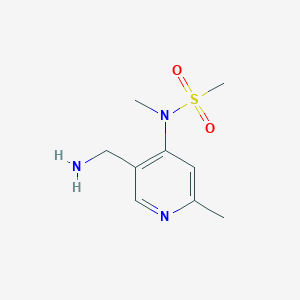
![6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)
